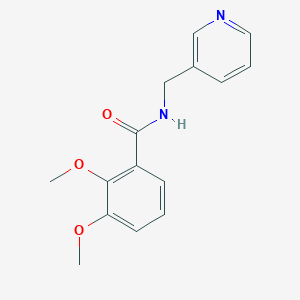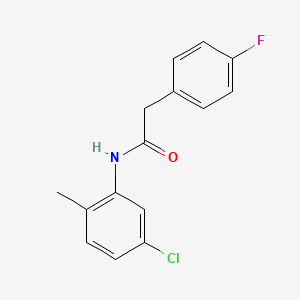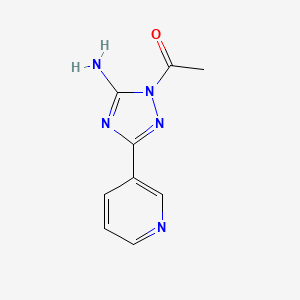![molecular formula C15H13N3O3S B5741544 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide, also known as FAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. FAC has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
实验室实验的优点和局限性
One of the main advantages of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. One of the main areas of focus is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, more research is needed to evaluate the toxicity of this compound and its potential side effects in vivo. Overall, the research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-(2-furyl)acrylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
属性
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAKGGQZVZFSD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)


![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)